Acetaminophen COX-2 Selectivity Ratio vs. Non-Selective NSAIDs and Coxibs
Acetaminophen exhibits a 4.4-fold selectivity for COX-2 inhibition over COX-1 in vitro, which is substantially lower than that of dedicated selective COX-2 inhibitors (up to 433-fold selectivity) but distinct from non-selective NSAIDs [1]. Ex vivo following a single 1000 mg oral dose in human volunteers, maximal COX-2 inhibition reached 83% compared to 56% for COX-1 [2].
| Evidence Dimension | COX-2 vs. COX-1 inhibition selectivity ratio |
|---|---|
| Target Compound Data | 4.4-fold selectivity (IC50 COX-1: 113.7 μmol/L; IC50 COX-2: 25.8 μmol/L); ex vivo inhibition: 83% COX-2, 56% COX-1 |
| Comparator Or Baseline | Selective COX-2 inhibitors (e.g., celecoxib, rofecoxib): up to 433-fold selectivity |
| Quantified Difference | Acetaminophen selectivity is approximately 98.5% lower than the maximum reported for selective COX-2 inhibitors |
| Conditions | In vitro whole blood assay; ex vivo in 5 healthy volunteers receiving 1000 mg oral dose |
Why This Matters
This intermediate COX-2 selectivity explains acetaminophen's unique position: it provides COX-2-mediated analgesia without the profound platelet COX-1 inhibition that causes bleeding risk, yet avoids the elevated cardiovascular risk associated with high-selectivity coxibs.
- [1] Ayoub SS. Pharmacological hypotheses: Is acetaminophen selective in its cyclooxygenase inhibition? Pharmacol Res Perspect. 2021 Jul 18;9(4):e00835. doi:10.1002/prp2.835. PMCID: PMC8287062. PMID: 34278747. View Source
- [2] Hinz B, Cheremina O, Brune K. Acetaminophen (paracetamol) is a selective cyclooxygenase-2 inhibitor in man. FASEB J. 2008;22(2):383-390. doi:10.1096/fj.07-8506com. View Source
